molecular formula C4H8NaO3+ B3395410 Sodium oxybate CAS No. 502-85-2

Sodium oxybate

Katalognummer B3395410
CAS-Nummer: 502-85-2
Molekulargewicht: 127.09 g/mol
InChI-Schlüssel: XYGBKMMCQDZQOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium oxybate is used to reduce the number of cataplexy (weak or paralyzed muscles) attacks or excessive daytime sleepiness (EDS) in patients with narcolepsy . Narcolepsy is an uncontrollable desire for sleep or a sudden attack of deep sleep .


Molecular Structure Analysis

Sodium oxybate has a molecular formula of C4H7NaO3 and a molecular weight of 126.09 g/mol . It is the sodium salt of gamma-hydroxybutyrate (GHB), an endogenous compound and metabolite of the neurotransmitter GABA .


Physical And Chemical Properties Analysis

Sodium oxybate is a sodium salt of gamma-hydroxybutyric acid, an endogenous cerebral inhibitory neurotransmitter and a metabolite of the inhibitory neurotransmitter GABA . More detailed physical and chemical properties are not well-documented in the available literature.

Wissenschaftliche Forschungsanwendungen

Treatment of Narcolepsy

Sodium oxybate is a valuable first-line option for the treatment of narcolepsy . It reduces both the major narcolepsy symptoms of cataplexy and excessive daytime sleepiness, as well as having beneficial effects on sleep-related parameters and other symptoms of narcolepsy .

Improvement of Sleep Quality

Apart from reducing the symptoms of narcolepsy, Sodium oxybate also improves sleep quality . This is particularly beneficial for narcolepsy patients, who often suffer from disrupted sleep patterns.

Treatment of Rapid-Eye-Movement Sleep Behavior Disorder

Sodium oxybate has been used in the treatment of rapid-eye-movement (REM) sleep behavior disorder . This disorder is characterized by the acting out of vivid, often violent dreams during REM sleep. Sodium oxybate has shown potential in reducing the symptoms of this disorder .

Treatment of Alcohol Withdrawal Syndrome

In some countries, Sodium oxybate has been investigated and used in alcohol withdrawal syndrome (AWS) to aid abstinence maintenance in alcohol use disorders .

Maintenance of Alcohol Abstinence

The treatment of alcohol use disorder (AUD) with sodium oxybate was introduced in Italy and Austria more than 20 years and 15 years ago, respectively, and it is now widely employed to maintain alcohol abstinence .

Potential Alternative to Naltrexone and Disulfiram

Results of small studies suggest Sodium oxybate may be "better than naltrexone and disulfiram regarding abstinence maintenance and prevention of craving in the medium term, i.e. 3–12 months" . This suggests that Sodium oxybate could potentially be used as an alternative to these medications in the treatment of alcohol use disorders.

Wirkmechanismus

Target of Action

Sodium oxybate, also known as sodium 4-hydroxybutyrate, is the sodium salt of an endogenous cerebral neurotransmitter gamma-hydroxybutyric acid (GHB) . It primarily targets the GHB receptor, which is excitatory, and to a lesser extent, the GABA B receptor, which is inhibitory .

Mode of Action

The physiological actions of sodium oxybate are mediated by gamma-hydroxybutyrate (GHB), its active compound . At low doses, GHB binds to high- and low-affinity G-protein-coupled GHB receptors . At high concentrations, it inhibits noradrenergic, dopaminergic, serotonergic, and cholinergic neurons . Its mechanism of action is primarily mediated through GABA B receptors .

Biochemical Pathways

Sodium oxybate increases slow wave activity during non-REM sleep . This is believed to be one of the key biochemical pathways through which it exerts its therapeutic effects.

Pharmacokinetics

Sodium oxybate is rapidly absorbed and is about 88% bioavailable . Very little is bound to plasma protein . The average time to peak plasma concentration ranges from 0.5 to 1.25 hours . It is almost entirely eliminated by biotransformation to carbon dioxide, which is then exhaled .

Result of Action

Sodium oxybate is a central nervous system depressant used to treat cataplexy and excessive daytime sleepiness (EDS) associated with narcolepsy . It simultaneously alleviates cataplexy, EDS, and nocturnal sleep disruption, and consolidates wakefulness .

Action Environment

The action, efficacy, and stability of sodium oxybate can be influenced by various environmental factors. For instance, the concomitant use of CNS depressants may increase the risk of respiratory depression . Furthermore, the drug’s action can be affected by the patient’s physiological state, such as the presence of other medical conditions or the use of other medications .

Safety and Hazards

Sodium oxybate is associated with CNS adverse reactions, including seizure, respiratory depression, decreases in the level of consciousness, coma, and death . It is also associated with a risk for substance misuse and abuse . Half of the patients experienced at least one side effect, and 26.6% had to stop treatment due to limiting side effects. Nausea, mood swings, and enuresis were the most commonly reported side effects .

Zukünftige Richtungen

A phase 3 study has found that an extended-release version of sodium oxybate reduces daytime sleepiness and attacks of muscle weakness in narcolepsy patients . Sodium oxybate has largely become a first-line treatment for patients with narcolepsy . A new version of a narcolepsy drug that patients take once at bedtime safely and effectively improved symptoms in a trial led by a researcher at Stanford Medicine .

Eigenschaften

IUPAC Name

sodium;4-hydroxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3.Na/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGBKMMCQDZQOZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])CO.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name sodium oxybate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Sodium_oxybate
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048940
Record name Sodium Oxybate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The physiological actions of sodium oxybate are mediated by gamma-hydroxybutyrate (GHB), its active compound. While the exact mechanism of action of GHB in narcolepsy is not fully understood, it is suggested that GHB has multiple modes of action. At low doses, GHB binds to high- and low-affinity G-protein-coupled GHB receptors. Activation of GHB receptors leads to the release of glutamate, which is an excitatory neurotransmitter. At higher doses, GHB activates GABAB receptors at noradrenergic and dopaminergic neurons, as well as at thalamocortical neurons that are involved in sleep-wake regulation, attention and vigilance. GHB metabolizes to GABA, which modulates GABAA and GABAC receptors.
Record name Sodium oxybate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09072
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Sodium Oxybate

CAS RN

502-85-2
Record name Sodium Oxybate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium oxybate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09072
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sodium Oxybate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-hydroxybutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.231
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM OXYBATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G33012534
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

145-147
Details https://www.trc-canada.com/prod-img/MSDS/H833015MSDS.pdf
Record name Sodium oxybate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09072
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium oxybate
Reactant of Route 2
Sodium oxybate
Reactant of Route 3
Sodium oxybate
Reactant of Route 4
Sodium oxybate
Reactant of Route 5
Reactant of Route 5
Sodium oxybate
Reactant of Route 6
Sodium oxybate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.